molecular formula C20H18N4O5S B12159954 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B12159954
M. Wt: 426.4 g/mol
InChI Key: ZHDNVGUFUXUINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features both phthalazinone and benzothiazole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Phthalazinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Benzothiazole Moiety: This often involves the condensation of o-aminothiophenol with a carboxylic acid derivative.

    Coupling Reaction: The final step would involve coupling the phthalazinone and benzothiazole moieties through an acetamide linkage, possibly using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the phthalazinone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysts: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibitors: Potential inhibitors of specific enzymes due to the presence of the phthalazinone and benzothiazole moieties.

    Antimicrobial Agents: Possible antimicrobial properties.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Diagnostic Agents: Possible use in diagnostic imaging or assays.

Industry

    Material Science:

    Agriculture: Possible use as agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with phthalazinone and benzothiazole moieties might interact with enzymes or receptors, inhibiting their activity or modulating their function. This could involve binding to the active site or allosteric sites, affecting the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar phthalazinone structures.

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures.

Uniqueness

The uniqueness of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide lies in its combined structure, which may confer unique biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C20H18N4O5S

Molecular Weight

426.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C20H18N4O5S/c1-27-12-5-6-13-15(8-12)30-20(22-13)23-16(25)10-24-19(26)17-11(9-21-24)4-7-14(28-2)18(17)29-3/h4-9H,10H2,1-3H3,(H,22,23,25)

InChI Key

ZHDNVGUFUXUINQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=C(C=CC(=C4OC)OC)C=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.